molecular formula C23H27N3O3S B2605981 N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 958942-50-2

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2605981
CAS No.: 958942-50-2
M. Wt: 425.55
InChI Key: GAOQHYRVHVSQBK-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a sophisticated synthetic compound designed for advanced research applications in medicinal chemistry and drug discovery. This molecule features a thieno[3,4-c]pyrazole core, a privileged scaffold noted in heterocyclic chemistry for its diverse biological potential, fused with a 4-methoxyphenyl substituent and a unique adamantane-1-carboxamide group. The incorporation of the rigid, lipophilic adamantane moiety is a strategic modification known to enhance metabolic stability and improve binding affinity to biological targets by increasing hydrophobic interactions. This compound is of significant interest for pharmacological research. Derivatives of the thieno[3,4-c]pyrazole class have demonstrated a range of promising biological activities in scientific studies, including antimicrobial, anti-inflammatory, and anticancer properties. Similar compounds have been investigated for their ability to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), as well as for inducing apoptosis in cancer cell lines by activating caspase pathways . The specific structural combination in this molecule makes it a valuable candidate for screening against these and other therapeutic targets, particularly in the development of novel enzyme or receptor inhibitors. The proposed mechanism of action for compounds in this class typically involves interaction with key biological targets such as enzymes or receptors. The presence of the electron-donating methoxy group on the phenyl ring and the sulfoxide (S=O) within the thieno ring system can influence the molecule's electronic distribution and polarity, potentially affecting its binding characteristics. The adamantane group significantly contributes to the molecule's steric bulk and lipophilicity, which can enhance membrane permeability and overall pharmacokinetic profiles. Researchers can utilize this compound as a key intermediate or lead structure in synthesizing novel analogs, or as a chemical probe for studying specific biological pathways. Key Applications: Medicinal Chemistry Research: Serves as a lead compound or intermediate for the design and synthesis of new therapeutic agents. Pharmacological Screening: Used in in-vitro assays to evaluate potential antimicrobial, anti-inflammatory, and anticancer activities. Biochemical Studies: Acts as a tool compound for investigating mechanisms of action and structure-activity relationships (SAR) in heterocyclic chemistry. Disclaimer: This product is intended for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international laws and regulations regarding the possession and use of this compound.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-29-18-4-2-17(3-5-18)26-21(19-12-30(28)13-20(19)25-26)24-22(27)23-9-14-6-15(10-23)8-16(7-14)11-23/h2-5,14-16H,6-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOQHYRVHVSQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The adamantane moiety is then introduced via a coupling reaction, followed by the attachment of the methoxyphenyl group through a substitution reaction. The final step involves the formation of the carboxamide group.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its structural stability and functional groups.

    Biological Research: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industrial Applications: The compound may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The thieno[3,4-c]pyrazole core and adamantane moiety contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound belongs to a family of adamantane-functionalized thieno[3,4-c]pyrazoles. Key structural variations among analogues include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight CAS Number Purity Source
N-[2-(4-Methoxyphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide 4-Methoxyphenyl C₂₃H₂₆N₃O₃S ~425.54* Not provided Unknown N/A
N-[2-(4-Fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide 4-Fluorophenyl C₂₂H₂₄FN₃O₂S 413.51 958612-97-0 95%+
N-[2-(3-Chlorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide 3-Chlorophenyl C₂₂H₂₄ClN₃O₂S 430.00 1019099-95-6 Unknown

*Molecular weight estimated based on fluorophenyl analogue.

Key Observations :

  • Adamantane-1-carboxamide contributes to rigidity and lipophilicity, a feature shared across this compound class to improve metabolic stability .

Physicochemical Data

Data from structurally related adamantane-triazole derivatives (Table 1, ) suggest:

  • Melting Points : Range between 120–250°C, influenced by substituent bulk and polarity.
  • Solubility: Moderate solubility in n-butanol and dioxane, with halogenated derivatives exhibiting lower aqueous solubility than methoxy-substituted analogues.

Antihypoxic Potential

Adamantane-containing triazole derivatives (e.g., 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones) demonstrate antihypoxic activity in rodent models, comparable to the reference drug Mexidol (100 mg/kg) .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., 4-methoxyphenyl) : May enhance receptor binding affinity in polar environments.
  • Halogen Substituents (e.g., 4-fluorophenyl) : Improve metabolic stability but may reduce solubility .

Biological Activity

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a thieno[3,4-c]pyrazole core structure, which is often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C21H21N3O5SC_{21}H_{21}N_{3}O_{5}S with a molecular weight of approximately 427.48 g/mol. The compound's structural configuration allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The thieno[3,4-c]pyrazole moiety is known for its role in influencing metabolic pathways through interactions with key amino acids in target proteins. This interaction can lead to alterations in cellular processes such as apoptosis, proliferation, and oxidative stress management.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing the thieno[3,4-c]pyrazole core have shown promising results in inhibiting cancer cell proliferation through mechanisms involving the induction of reactive oxygen species (ROS) and disruption of mitochondrial function .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa<10Induction of ROS and apoptosis
MCF7<15Disruption of mitochondrial function
A549 (Lung)<20Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that it exhibits significant activity against various bacterial strains and fungi. The mechanism appears to involve interference with microbial metabolic pathways and cell wall synthesis .

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)Type of Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Case Study 1: Cytotoxicity Evaluation

In one study evaluating the cytotoxic effects on various cancer cell lines using the MTT assay, this compound was shown to reduce cell viability significantly at concentrations below 20 µM across multiple tested lines. The study highlighted the compound's ability to induce apoptosis through ROS generation and activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Candida albicans. The compound displayed potent inhibitory effects with MIC values indicating its potential as a therapeutic agent in treating infections caused by these organisms.

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